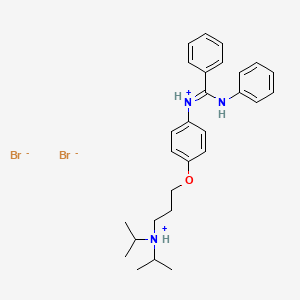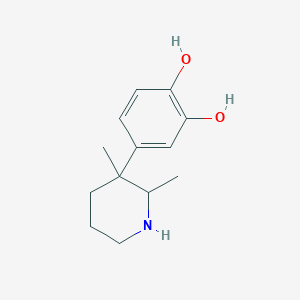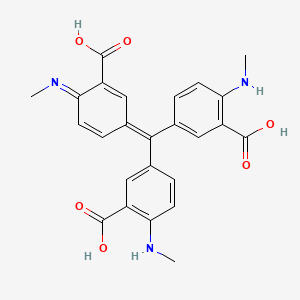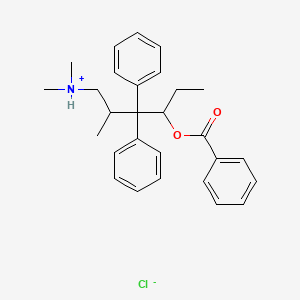
D-Myo-inositol-1,2,5,6-tetrakis-*phospha TE ammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium: is a chemical compound with the empirical formula C6H16O18P4. It is a derivative of inositol, a type of sugar alcohol, and is characterized by the presence of four phosphate groups attached to the inositol ring. This compound is used in various scientific research applications, particularly in the study of cellular signaling pathways and calcium-dependent processes .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium typically involves the phosphorylation of inositol derivatives. The process includes multiple steps of protection and deprotection of hydroxyl groups, followed by selective phosphorylation. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled temperature and pH conditions .
Industrial Production Methods: : Industrial production methods for D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity. The use of automated synthesis equipment and stringent quality control measures would be essential for industrial production .
化学反応の分析
Types of Reactions: : D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of inositol phosphates with different oxidation states.
Substitution: Phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis, resulting in the cleavage of phosphate groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Major Products
Oxidation: Various inositol phosphates with altered oxidation states.
Substitution: Inositol derivatives with substituted phosphate groups.
Hydrolysis: Inositol and inorganic phosphate.
科学的研究の応用
D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium is widely used in scientific research due to its role in cellular signaling. Some key applications include:
Chemistry: Used as a reagent in the synthesis of other inositol phosphates and derivatives.
Biology: Studied for its role in regulating calcium-dependent processes and intracellular signaling pathways.
Medicine: Investigated for potential therapeutic applications in diseases related to calcium signaling and metabolism.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用機序
The mechanism of action of D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium involves its interaction with cellular signaling pathways. The compound acts as a second messenger in the regulation of calcium-dependent processes. It binds to specific receptors and enzymes, modulating their activity and influencing intracellular calcium levels. This regulation is crucial for various physiological processes, including muscle contraction, neurotransmitter release, and cell proliferation .
類似化合物との比較
Similar Compounds
D-Myo-inositol-1,3,4,5-tetrakis-phosphate ammonium: Another inositol phosphate with four phosphate groups, differing in the positions of the phosphate groups.
D-Myo-inositol-1,4,5-tris-phosphate trisodium salt: Contains three phosphate groups and is involved in similar signaling pathways.
D-Myo-inositol-1,2,3,4,5-pentakis-phosphate decasodium salt: Contains five phosphate groups and has distinct biological functions.
Uniqueness: : D-Myo-inositol-1,2,5,6-tetrakis-phosphate ammonium is unique due to its specific phosphorylation pattern, which allows it to interact with particular molecular targets and pathways. This specificity makes it a valuable tool in studying calcium-dependent signaling and related physiological processes .
特性
分子式 |
C6H19NO18P4 |
|---|---|
分子量 |
517.11 g/mol |
IUPAC名 |
azanium;[(1R,2R,3R,4R,5S,6R)-3,4-dihydroxy-2,5,6-triphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H16O18P4.H3N/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);1H3/t1-,2-,3-,4+,5-,6-;/m1./s1 |
InChIキー |
MPALWCVIGLCHDH-TYZYTZLSSA-N |
異性体SMILES |
[C@H]1([C@H]([C@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)[O-])OP(=O)(O)O)O)O.[NH4+] |
正規SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)[O-])OP(=O)(O)O)O)O.[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


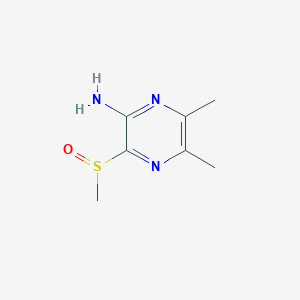
![Spiro[1,3-diazolidine-5,5'-2H,3H,4H-benzo[F]oxepane]-2,4-dione](/img/structure/B13787927.png)

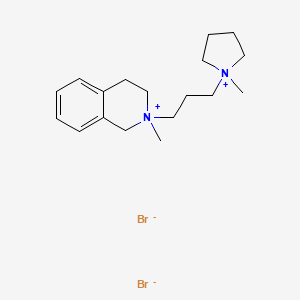
![1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13787939.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13787945.png)
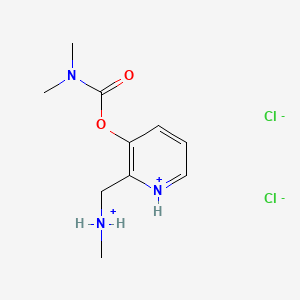


![1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid](/img/structure/B13787975.png)
